REACTION_CXSMILES
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Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1.C(N(CC)CC)C.[CH2:19]([NH2:22])[CH:20]=[CH2:21]>ClCCl>[Cl:11][C:4]1[N:3]=[C:2]([NH:22][CH2:19][CH:20]=[CH2:21])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1
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Name
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|
Quantity
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8 g
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Type
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reactant
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Smiles
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ClC1=NC(=CC=C1[N+](=O)[O-])Cl
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Name
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|
Quantity
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180 mL
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Type
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solvent
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Smiles
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ClCCl
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Name
|
|
Quantity
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6 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
|
3.23 mL
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Type
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reactant
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Smiles
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C(C=C)N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred overnight during which time it
|
Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This was prepared by a modification of the method of Schmid, S
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Type
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CUSTOM
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Details
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, et al, Synthesis (2005), (18), 3107-3118
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Type
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CUSTOM
|
Details
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at −15° C
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Type
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WASH
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Details
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The reaction mixture was washed with 0.2M aqueous citric acid (100 ml), saturated aqueous NaHCO3 solution (100 ml)
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Type
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CUSTOM
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Details
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evaporated to a yellow oil which
|
Type
|
CUSTOM
|
Details
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was purified by chromatography on silica eluting with a 0 to 50% ethyl acetate in hexane giving a yellow solid (7.49 g, 85%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
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|
Smiles
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ClC1=CC=C(C(=N1)NCC=C)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |